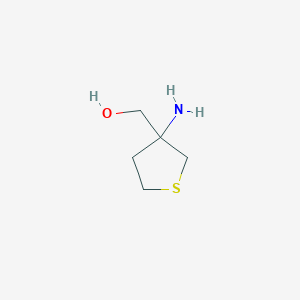

(3-Aminothiolan-3-yl)methanol

Description

(3-Aminothiolan-3-yl)methanol is a sulfur-containing heterocyclic compound characterized by a saturated five-membered thiolan (tetrahydrothiophene) ring with both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group substituted at the 3-position. Structural analysis of such compounds may leverage crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Propriétés

IUPAC Name |

(3-aminothiolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUHGXZSRGRNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183307-58-5 | |

| Record name | (3-aminothiolan-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminothiolan-3-yl)methanol typically involves the reaction of thiolane derivatives with amino alcohols under controlled conditions. One common method includes the use of thiolane-3-carboxylic acid, which is first converted to its corresponding ester. This ester is then reacted with an amino alcohol in the presence of a catalyst to yield (3-Aminothiolan-3-yl)methanol.

Industrial Production Methods: Industrial production of (3-Aminothiolan-3-yl)methanol may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: (3-Aminothiolan-3-yl)methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives with modified functional groups.

Substitution: Various substituted thiolane derivatives.

Applications De Recherche Scientifique

(3-Aminothiolan-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of (3-Aminothiolan-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares (3-Aminothiolan-3-yl)methanol with two structurally related compounds from the literature (), focusing on functional groups, ring type, synthesis, and solubility:

Key Observations:

Ring Saturation vs. Aromaticity: The saturated thiolan ring in (3-Aminothiolan-3-yl)methanol increases conformational flexibility compared to the aromatic thiophene rings in Compounds 7a and 7b. This may influence stability under oxidative conditions, as aromatic systems are typically more resistant to ring-opening reactions .

In contrast, the cyano and ester groups in 7a and 7b introduce polarity but may reduce solubility due to steric effects .

Synthetic Routes: Compounds 7a and 7b are synthesized via condensation reactions involving sulfur, highlighting the utility of sulfur in constructing thiophene cores.

Research Findings and Implications

- Reactivity: The amino group in (3-Aminothiolan-3-yl)methanol is expected to undergo typical amine reactions (e.g., acylation), while the hydroxymethyl group may participate in esterification or oxidation. The saturated thiolan ring could undergo ring-opening under acidic or oxidative conditions, unlike the stable aromatic thiophenes in 7a/7b .

- Extraction Efficiency: Methanol’s efficacy in extracting nitrogen heterocycles () suggests that (3-Aminothiolan-3-yl)methanol may exhibit favorable solubility in methanol, facilitating its isolation in synthetic workflows.

- Structural Characterization : Tools like SHELX () could resolve the stereochemistry of the thiolan ring and substituent orientations, critical for understanding its bioactivity or material properties .

Activité Biologique

Overview

(3-Aminothiolan-3-yl)methanol is an organic compound with the molecular formula CHNOS. It features a thiolane ring with an amino group and a hydroxyl group, which are critical for its biological activity. This compound has garnered interest for its potential applications in pharmaceuticals and biochemistry due to its interactions with various biological targets.

The biological activity of (3-Aminothiolan-3-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino and hydroxyl groups facilitates binding to molecular targets, influencing biochemical pathways such as signal transduction and metabolic processes. These interactions may lead to the inhibition of specific enzymes, which is crucial for its potential therapeutic effects.

Biological Activity and Applications

Research indicates that (3-Aminothiolan-3-yl)methanol exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Pharmaceutical Intermediate : Its unique structure allows it to serve as a building block for synthesizing more complex pharmaceutical agents.

Case Studies and Research Findings

Several studies have explored the biological implications of (3-Aminothiolan-3-yl)methanol:

- Antioxidant Activity Study : A study demonstrated that (3-Aminothiolan-3-yl)methanol significantly reduced oxidative stress markers in vitro, suggesting its role in protecting cells from oxidative damage.

- Enzyme Interaction Analysis : Research involving enzyme assays indicated that the compound effectively inhibited specific cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

- Pharmacological Potential : In vivo studies have suggested that (3-Aminothiolan-3-yl)methanol may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of (3-Aminothiolan-3-yl)methanol, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3-Hydroxythiolan-3-yl)methanol | Lacks amino group | Reduced enzyme inhibition |

| (3-Aminotetrahydrothiophen-3-yl)methanol | Similar structure but different substituents | Enhanced antimicrobial activity |

| (2-Aminothiolan-2-yl)methanol | Positional isomer | Varying reactivity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.